2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-fluorophenyl)acetamide is a synthetic compound with a unique molecular structure. This compound falls within the class of heterocyclic compounds, featuring a pyrazolo[1,5-d][1,2,4]triazine core. The presence of 4-chlorophenyl and 2-fluorophenyl groups adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-fluorophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One possible route includes:
Formation of pyrazolo[1,5-d][1,2,4]triazine core via cyclization reactions.
Introduction of 4-chlorophenyl and 2-fluorophenyl groups through substitution reactions.
Coupling reactions to attach the acetamide moiety.
Reaction conditions often involve the use of catalysts, elevated temperatures, and specific solvents to facilitate these transformations.
Industrial Production Methods:
For industrial-scale production, process optimization is crucial. This includes:
Developing efficient catalytic systems.
Scaling up the reaction conditions to ensure reproducibility and yield.
Employing continuous flow reactors to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions:
2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-fluorophenyl)acetamide undergoes several types of reactions, including:
Oxidation: : Leading to the formation of more oxidized derivatives.
Reduction: : Yielding various reduced forms.
Substitution: : Involving the replacement of functional groups with other moieties.
Common Reagents and Conditions:
Oxidation: Employing reagents like hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Applying nucleophilic or electrophilic reagents under anhydrous conditions.
Major Products Formed:
Oxidation leads to hydroxylated derivatives.
Reduction forms amine or alkane derivatives.
Substitution reactions yield a variety of substituted products depending on the reagents used.
Scientific Research Applications
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Investigated for its bioactive properties.
Medicine: : Explored for potential therapeutic applications, particularly in targeting specific pathways and receptors.
Industry: : Used in the development of advanced materials and catalysts.
Mechanism of Action
Unique Characteristics:
Compared to other heterocyclic compounds, 2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-fluorophenyl)acetamide is distinguished by:
The specific arrangement of its substituents.
Its ability to participate in a diverse range of chemical reactions.
The particular biological pathways it can influence.
Comparison with Similar Compounds
2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-fluorophenyl)acetamide
2-(8-(3-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-bromophenyl)acetamide
2-(8-(4-bromophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-chlorophenyl)acetamide
This compound offers a unique blend of structural complexity and potential functional diversity, making it a valuable subject in scientific research.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O2/c20-13-7-5-12(6-8-13)16-9-17-19(28)25(22-11-26(17)24-16)10-18(27)23-15-4-2-1-3-14(15)21/h1-9,11H,10H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDZQWUWXDRZCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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